molecular formula C18H17FN4 B15117640 2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B15117640
M. Wt: 308.4 g/mol
InChI Key: KELKKOOCCNKQJK-UHFFFAOYSA-N
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Description

2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a naphthyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the fluoropyridine and piperidine intermediates. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity due to its electron-withdrawing properties. This compound may modulate signaling pathways by inhibiting or activating key proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of fluoropyridine, piperidine, and naphthyridine moieties. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17FN4

Molecular Weight

308.4 g/mol

IUPAC Name

2-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C18H17FN4/c19-15-4-2-10-21-18(15)23-11-7-13(8-12-23)16-6-5-14-3-1-9-20-17(14)22-16/h1-6,9-10,13H,7-8,11-12H2

InChI Key

KELKKOOCCNKQJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=C(C=CC=N4)F

Origin of Product

United States

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